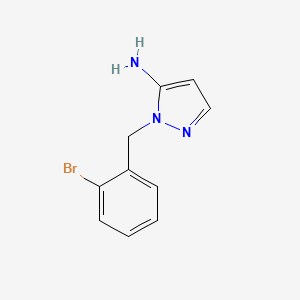

1-(2-Bromobenzyl)-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

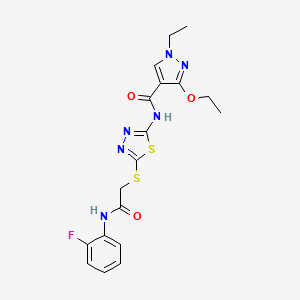

“1-(2-Bromobenzyl)-1H-pyrazol-5-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromobenzyl group, which is a benzyl group substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The bromine atom in the bromobenzyl group of “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” makes this compound likely to undergo nucleophilic substitution reactions . The nitrogen atoms in the pyrazole ring could potentially act as a base, accepting protons and participating in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Wissenschaftliche Forschungsanwendungen

- Anti-inflammatory Agents : 2-bromobenzylpyrazole derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. Researchers explore their potential as novel anti-inflammatory drugs .

- Anticancer Agents : The compound’s structural features make it a candidate for developing targeted anticancer agents. Scientists investigate its effects on cancer cell lines and tumor growth inhibition .

- Cross-Coupling Reactions : 2-bromobenzylpyrazole serves as a versatile building block in palladium-catalyzed cross-coupling reactions. It participates in Suzuki-Miyaura, Heck, and Sonogashira reactions to create complex organic molecules .

- Functionalization of Nanoparticles : 2-bromobenzylpyrazole can be used to modify the surface of nanoparticles, enhancing their stability, reactivity, or targeting capabilities. These functionalized nanoparticles find applications in drug delivery, catalysis, and imaging .

- Enzyme Inhibitors : Researchers investigate the inhibitory effects of 2-bromobenzylpyrazole derivatives on specific enzymes. For instance, they may target kinases, proteases, or other key proteins involved in disease pathways .

- Pesticide Development : Scientists study the efficacy of 2-bromobenzylpyrazole derivatives as insecticides or fungicides. These compounds may disrupt pests’ nervous systems or inhibit specific enzymes essential for their survival .

- Luminescent Materials : Researchers investigate the photophysical properties of 2-bromobenzylpyrazole derivatives. These compounds may exhibit fluorescence or phosphorescence, making them useful in optoelectronic devices or sensors .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Surface Modification

Biological Studies and Enzyme Inhibition

Agrochemicals and Pest Control

Photophysics and Optoelectronics

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The compound is an organic intermediate with both pyrazole heterocycle and borate functional group . It is obtained by the nucleophilic substitution reaction

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Bromobenzyl)-1H-pyrazol-5-amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

Safety and Hazards

The safety and hazards associated with “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would depend on its physical and chemical properties. As a general rule, compounds containing bromine atoms should be handled with care, as they can be harmful if swallowed, inhaled, or if they come into contact with the skin .

Zukünftige Richtungen

The future directions for research on “1-(2-Bromobenzyl)-1H-pyrazol-5-amine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-[(2-bromophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLCMIIRUWBOHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=CC=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromobenzyl)-1H-pyrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)

![3-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]-2-butanone](/img/structure/B2452402.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)